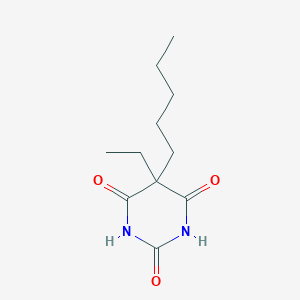
5-Ethyl-5-pentylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-pentylbarbituric acid is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Anticonvulsant Properties
Barbiturates, including 5-ethyl-5-pentylbarbituric acid, are primarily used for their anticonvulsant effects. They act as central nervous system depressants by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism increases synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity .
Sedative Effects
The compound is also explored for its sedative properties. It can be utilized in treating anxiety disorders and insomnia due to its ability to induce sleep and relaxation. The onset of action varies based on administration route—oral doses typically take 10-30 minutes to take effect .
Potential in Pain Management
Recent studies suggest that derivatives of barbiturates may have roles in pain management, particularly in chronic pain conditions. Their ability to modulate neurotransmitter release can provide analgesic effects, although more research is needed to establish efficacy and safety profiles .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving the reaction of barbituric acid with ethyl and pentyl groups under specific conditions. For instance, one method involves the reaction of diethyl malonate with urea, followed by alkylation with pentyl halides .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Diethyl malonate + Urea | Heating | Sodium 5-ethyl-5-pentylbarbiturate |
| 2 | Sodium salt + Pentyl halide | Alkylation | This compound |
Case Studies
Case Study 1: Clinical Use in Epilepsy
A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with refractory epilepsy. Results indicated a significant reduction in seizure frequency among participants compared to baseline measurements .
Case Study 2: Sedation Protocols
In a study assessing sedation protocols for surgical procedures, this compound was compared with other sedatives. The findings demonstrated that it provided comparable sedation levels with fewer side effects, suggesting its potential as a preferred agent in certain clinical settings .
Propriétés
Numéro CAS |
115-58-2 |
|---|---|
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
5-ethyl-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
Clé InChI |
XYGXSCVUMIDZRR-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=O)NC(=O)NC1=O)CC |
SMILES canonique |
CCCCCC1(C(=O)NC(=O)NC1=O)CC |
Key on ui other cas no. |
115-58-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















